molecular formula C28H39Cl3N4O B1261152 1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide

1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide

Cat. No. B1261152
M. Wt: 554 g/mol
InChI Key: YMMOELGRZRDNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clocapramine dihydrochloride is a polymer.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Biological Evaluation of Cinitapride Related Derivatives : Research conducted by G. Srinivasulu et al. (2005) in "Heterocyclic Communications" explored the synthesis of new Cinitapride related benzimidazole derivatives, starting from diamines condensed with carboxylic acids. This study is significant for understanding the synthesis and potential applications of benzamide derivatives, which include Cinitapride, a prokinetic agent demonstrating anti-ulcerative activity (G. Srinivasulu et al., 2005).

Orexigenic Activity

  • Synthesis and Orexigenic Activity : D. C. Remy and colleagues (1982) in "Journal of Medicinal Chemistry" synthesized and assessed the orexigenic activity of benzazepine derivatives. Their findings on the low threshold dose for increasing food consumption in cats and minimal central nervous system activity contribute to the understanding of benzazepine's potential as an orexigenic agent (D. C. Remy et al., 1982).

Cannabinoid Receptors and Gastrointestinal Effects

  • Tricyclic Pyrazoles - CB Receptor Ligands : G. Murineddu et al. (2005) in "Bioorganic & Medicinal Chemistry" synthesized 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides, analogues of CB(2) ligands, and evaluated their affinity towards CB(1) and CB(2) receptors. The study shows that these compounds can increase intestinal propulsion, highlighting their potential role in pro-kinetic effects and interactions with cannabinoid receptors (G. Murineddu et al., 2005).

Serotonin-3 Receptor Antagonists

  • Development of Serotonin-3 Receptor Antagonists : Harada et al. (1995) in "Chemical & Pharmaceutical Bulletin" developed benzamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. This research is pivotal for understanding the molecular structure and function of compounds related to serotonin receptor antagonism (H. Harada et al., 1995).

CCR5 Antagonists and HIV-1 Activity

  • Piperidine-4-carboxamide CCR5 Antagonist : Imamura et al. (2006) in "Journal of Medicinal Chemistry" investigated piperidine-4-carboxamide derivatives as CCR5 antagonists with potent Anti-HIV-1 activity. This study underscores the relevance of these compounds in inhibiting HIV-1 replication and their potential in HIV-1 treatment strategies (S. Imamura et al., 2006).

properties

Product Name

1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide

Molecular Formula

C28H39Cl3N4O

Molecular Weight

554 g/mol

IUPAC Name

1-[3-(3-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C28H37ClN4O.2ClH/c29-24-11-12-26-23(21-24)10-9-22-7-2-3-8-25(22)33(26)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H

InChI Key

YMMOELGRZRDNCQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=C(CCC5=CC=CC=C53)C=C(C=C4)Cl)C(=O)N.Cl.Cl

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=C(CCC5=CC=CC=C53)C=C(C=C4)Cl)C(=O)N.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide
Reactant of Route 3
1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide
Reactant of Route 4
1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide
Reactant of Route 6
1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide

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